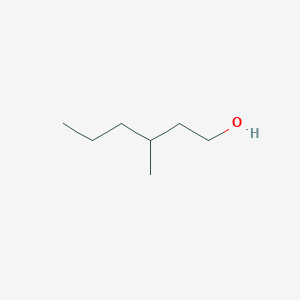

3-甲基-1-己醇

描述

3-Methyl-1-hexanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da . It is a component of the aroma profile of Brazilian wines and is also a component of the volatile oil from aerial parts and underground parts of Cynanchum paniculatum .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-hexanol consists of a six-carbon chain with a methyl group attached to the third carbon and a hydroxyl group attached to the first carbon . The structure can be represented as CH3CH2CH(CH3)CH2CH2OH .

Chemical Reactions Analysis

Alcohols like 3-Methyl-1-hexanol can undergo a variety of chemical reactions. They can be oxidized to form aldehydes, ketones, or carboxylic acids . The specific reactions that 3-Methyl-1-hexanol undergoes could depend on factors such as the reaction conditions and the presence of other reagents .

Physical And Chemical Properties Analysis

3-Methyl-1-hexanol has a density of 0.8±0.1 g/cm3, a boiling point of 161.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.3±6.0 kJ/mol and a flash point of 61.8±6.5 °C . The compound has a refractive index of 1.421 and a molar refractivity of 36.0±0.3 cm3 .

科学研究应用

物理性质:已经研究了3-甲基-1-己醇的复相对介电常数,展示了其在温度和压力变化下的独特特性。这项研究有助于我们理解醇类分子间相互作用和结构 (Vij, Scaife, & Calderwood, 1981)。

催化过程:研究探讨了从正丁醛合成各种化学品如2-乙基-1-己醇,展示了与3-甲基-1-己醇相关的化合物的催化潜力。这些发现对于开发成本效益高且高效的化学合成过程至关重要 (Patankar & Yadav, 2017)。

生物燃料应用:研究已经调查了己醇衍生物,包括3-甲基-1-己醇,在柴油发动机中作为可持续生物燃料的应用。这些研究为这些生物燃料的燃烧、性能和排放特性提供了宝贵的见解 (Santhosh & Kumar, 2021; Poures et al., 2017) (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017)。

表面化学:已经分析了与3-甲基-1-己醇相关的1-己醇溶液的表面电位,以了解其对界面性质的影响,突出了分子结构在这类过程中的重要性 (Nguyen et al., 2013)。

环境影响:关于醇-生物柴油推进发动机的排放研究,包括己醇变体,揭示了使用这类燃料的潜在环境益处,为传统化石燃料提供了可持续的替代方案 (Vinayagam, Balamurugan, Vijayanand, & Hafeez, 2019)。

安全和危害

When handling 3-Methyl-1-hexanol, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately .

属性

IUPAC Name |

3-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZVAQICDGBHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927629 | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-hexanol | |

CAS RN |

13231-81-7 | |

| Record name | 1-Hexanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)